Potent RIPK2 Kinase Inhibition and >20-Fold Selectivity Over ALK2 Achieved with an Optimized Derivative (CSLP37) of the Core Scaffold
Derivatization of the 2-Amino-3,5-diphenylpyridine core scaffold yields potent and selective RIPK2 inhibitors. The optimized derivative CSLP37 (compound 18t) exhibits potent biochemical RIPK2 kinase inhibition (IC50 = 16 ± 5 nM) and displays >20-fold selectivity over the structurally related kinase ALK2 [1]. This demonstrates the scaffold's ability to be tuned for high selectivity, a critical feature not achievable with the unmodified core or simple analogs.
| Evidence Dimension | Kinase Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | RIPK2 IC50 = 16 ± 5 nM; ALK2 IC50 not reported, but >20-fold selectivity |
| Comparator Or Baseline | Other 3,5-diphenyl-2-aminopyridine derivatives in the same study with varying selectivity profiles (e.g., compound 18m showed 86-fold selectivity for RIPK2 over ALK2) |
| Quantified Difference | >20-fold selectivity for RIPK2 over ALK2 |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
For procurement decisions, this data validates the scaffold's potential for generating highly selective chemical probes, a key requirement for target validation studies.
- [1] Suebsuwong C, Pinkas DM, Ray SS, et al. Receptor-interacting protein kinase 2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling inhibitors based on a 3,5-diphenyl-2-aminopyridine scaffold. Eur J Med Chem. 2020;200:112417. doi:10.1016/j.ejmech.2020.112417 View Source
